molecular formula C14H15N5O2S B2486434 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole CAS No. 2415503-50-1

4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

Cat. No.: B2486434
CAS No.: 2415503-50-1
M. Wt: 317.37
InChI Key: BAOLOEMLMGGYQZ-UHFFFAOYSA-N
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Description

4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with methoxy groups and a triazole-azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol in the presence of an acid catalyst.

    Synthesis of the Triazole Moiety:

    Attachment of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy and triazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine moieties may facilitate binding to specific sites, while the benzothiazole core can modulate the compound’s overall activity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzodioxole
  • 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole

Uniqueness

4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is unique due to the presence of both the triazole and azetidine rings, which are not commonly found together in similar compounds. This unique combination may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4,7-dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-20-10-3-4-11(21-2)13-12(10)17-14(22-13)18-7-9(8-18)19-15-5-6-16-19/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOLOEMLMGGYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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